molecular formula C21H24F2N6O B6455153 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole CAS No. 2548992-80-7

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6455153
CAS No.: 2548992-80-7
M. Wt: 414.5 g/mol
InChI Key: HSPWGFYRFSMWLQ-UHFFFAOYSA-N
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Description

The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole is a structurally complex heterocyclic molecule featuring three distinct moieties:

A 1-ethyl-1H-1,3-benzodiazole core, which is a bicyclic aromatic system known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

A 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl substituent, where the difluoromethyl group contributes to lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6O/c1-3-29-17-7-5-4-6-16(17)24-21(29)28-10-13-8-27(9-14(13)11-28)20(30)15-12-26(2)25-18(15)19(22)23/h4-7,12-14,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWGFYRFSMWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(N=C5C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Synthesis

The compound features several key structural elements:

  • Pyrazole Ring : Substituted with a difluoromethyl group.
  • Pyrrolopyrrole Framework : A fused bicyclic structure that may enhance biological activity.
  • Benzodiazole Moiety : Known for its pharmacological properties.

The synthesis typically involves multi-step reactions starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which can be converted into various derivatives through acylation and cyclization processes. A common synthetic route includes the reaction of the pyrazole derivative with octahydropyrrolo compounds under controlled conditions to yield the target compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes or receptors by forming strong hydrogen bonds. The overall mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for inhibiting succinate dehydrogenase (SDH), which is crucial in mitochondrial respiration and has implications in antifungal activity .
  • Targeting Protein Interactions : The structure allows for interactions within hydrophobic pockets of target proteins, stabilizing the compound-protein complex.

Antifungal Activity

Research indicates that derivatives of the pyrazole scaffold exhibit significant antifungal properties. For instance, compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been shown to effectively inhibit various phytopathogenic fungi such as Alternaria species. This action is primarily through SDH inhibition, leading to disrupted energy production in fungal cells .

Study on Structure-Activity Relationships (SAR)

A comprehensive study on SAR demonstrated that modifications at specific positions on the pyrazole ring significantly affect antifungal potency. For example, a compound with a bromoindazole substituent showed enhanced bioactivity due to steric and electronic factors influencing its interaction with SDH .

Efficacy Against Specific Fungal Strains

In a comparative analysis, several derivatives were tested against common agricultural pathogens:

  • Isopyrazam : Showed effective control over Zymoseptoria tritici.
  • Boscalid : A market leader but less effective against certain cereal diseases compared to newer compounds like fluxapyroxad .

Data Table: Biological Activity Comparison

Compound NameTarget PathogenMechanism of ActionEfficacy Level
2-{5-[...]}Alternaria spp.SDH InhibitionHigh
IsopyrazamZymoseptoria triticiSDH InhibitionModerate
BoscalidVarious fungal speciesSDH InhibitionHigh
FluxapyroxadPhytophthora infestansUnknownLow

Applications in Medicine and Agriculture

The potential applications of this compound extend beyond antifungal activity:

  • Medicinal Chemistry : Investigated for its role as a therapeutic agent in treating fungal infections and possibly other diseases due to its unique structural properties.
  • Agricultural Use : As an active ingredient in fungicides targeting crop diseases, it offers a promising alternative to existing treatments with improved efficacy against resistant strains .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
The difluoromethylpyrazole moiety has been extensively studied for its antifungal properties. Compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serve as intermediates in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a crucial enzyme in the mitochondrial respiration chain of fungi. This mechanism has led to the development of effective fungicides like fluxapyroxad and benzovindiflupyr, which are used against major crop diseases such as Zymoseptoria tritici and Phytophthora infestans .

2. Insecticidal Properties
Research indicates that pyrazole derivatives exhibit significant insecticidal activity. For instance, studies have shown that modifications to the pyrazole structure can enhance its effectiveness against various insect pests . The presence of the octahydropyrrolo moiety may contribute to increased bioactivity and selectivity.

3. Anti-inflammatory Effects
Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory agents. The compound's structural features allow it to interact with specific biological targets involved in inflammatory pathways, making it a candidate for further development in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Various synthetic routes have been documented, including the use of coupling reactions with octahydropyrrolo derivatives .

Case Studies

Case Study 1: Development of Fungicides
A notable case involves the synthesis of several pyrazole-based fungicides where 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were utilized as key intermediates. These compounds demonstrated effective inhibition of fungal growth in agricultural settings, leading to their registration as commercial fungicides .

Case Study 2: Insect Resistance Management
In another study focused on pest management, formulations containing pyrazole derivatives were tested against resistant insect populations. The results indicated that these compounds could effectively manage resistance due to their unique mode of action .

Comparison with Similar Compounds

Pyrazole Derivatives

The compound 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (, compound 8a) shares a pyrazole core but differs in substituents:

  • Substituent at Pyrazole C4 : A nitrile group in 8a versus a carbonyl-linked octahydropyrrolo-pyrrole in the target compound.
  • Fluorination: The target compound’s difluoromethyl group enhances metabolic stability compared to 8a’s non-fluorinated phenyl-oxadiazole moiety.
  • Molecular Weight : The target compound’s larger bicyclic systems result in a higher molecular weight (~500–550 g/mol estimated) versus 8a (281.1 g/mol) .

Benzodiazole Analogues

Compounds like 1-ethyl-1H-benzimidazole lack the pyrrolo-pyrrole and pyrazole-carbonyl groups, reducing their binding affinity in enzymatic assays. The target compound’s extended structure likely improves target engagement through multipoint interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
Molecular Weight (g/mol) ~520–550 281.1
Melting Point (°C) >200 (predicted) 177.8 (decomposition)
logP (Lipophilicity) ~3.5–4.0 (moderate lipophilicity) ~2.8 (lower due to nitrile and oxadiazole)
Solubility Low (aqueous), moderate in DMSO Moderate (polar groups enhance aqueous solubility)
Metabolic Stability High (fluorination reduces oxidation) Moderate (non-fluorinated groups prone to CYP450 metabolism)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?

  • Methodological Answer : The pyrrolo-pyrrole bicyclic system can be synthesized via cyclocondensation reactions. For example, cyclization of substituted hydrazines with diketones or keto-esters under acidic conditions (e.g., acetic acid) is widely used . The Vilsmeier–Haack reaction, involving formylation of pyrazolones using POCl₃ and DMF, is another viable route for introducing carbonyl groups into heterocyclic systems .

Q. How can spectroscopic techniques confirm the structural integrity of the difluoromethyl-pyrazole moiety?

  • Methodological Answer :

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) exhibits distinct splitting patterns due to coupling between fluorine nuclei (²J₃₃ ≈ 55–60 Hz) .
  • IR Spectroscopy : The carbonyl stretch (C=O) from the pyrazole-4-carbonyl group appears at ~1680–1720 cm⁻¹, while the benzodiazole C=N stretches occur at ~1600 cm⁻¹ .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of the octahydropyrrolo[3,4-c]pyrrole system?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) can induce stereoselectivity. For example, using enantiopure amines or phosphine ligands during cyclization steps ensures controlled stereochemistry. Computational modeling (DFT) helps predict transition-state energies to optimize reaction conditions .

Q. What strategies resolve contradictions in X-ray crystallographic data for the benzodiazole-pyrrolopyrrole system?

  • Methodological Answer : Use SHELXL for refinement, which handles high-resolution data and twinned crystals robustly. If disorder is observed in the octahydropyrrolo-pyrrole ring, apply restraints to bond lengths/angles and validate with Hirshfeld surface analysis. Cross-validate with NMR-derived NOE correlations to confirm spatial arrangements .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydroorotate dehydrogenase (DHODH), leveraging crystallographic data from similar pyrazole inhibitors .
  • Enzyme Assays : Measure IC₅₀ values via spectrophotometric monitoring of NADH oxidation (for DHODH) or fluorescence-based assays for kinase targets .

Data Analysis & Optimization

Q. How can computational methods predict the conformational stability of the benzodiazole-pyrrolopyrrole system?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy minima for different conformers. Analyze intramolecular hydrogen bonds (e.g., between the pyrrole NH and carbonyl group) to identify stabilizing interactions. Compare with experimental data (e.g., X-ray torsion angles) .

Q. What experimental designs mitigate low yields in the coupling of the difluoromethyl-pyrazole to the benzodiazole core?

  • Methodological Answer : Optimize coupling reagents (e.g., EDCI/HOBt for amide bonds) and solvents (DMF or THF). Microwave-assisted synthesis at 80–100°C for 1–2 hours improves reaction efficiency. Monitor by LC-MS to identify side products (e.g., hydrolyzed esters) .

Conflict Resolution in Structural Assignments

Q. How to address discrepancies between spectroscopic data and computational predictions for substituent orientations?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For ambiguous NOE signals, perform variable-temperature NMR to reduce signal overlap. Validate with DFT-calculated chemical shifts using Gaussian or ORCA .

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